1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with a carboxylic acid functional group. This unique structure imparts the compound with distinct chemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoroethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is valuable in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties enable the compound to modulate biological pathways and exert its effects on target enzymes or receptors.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a difluoroethyl group and an iodine atom on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to participate in halogen bonding, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCUYPAYQBXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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